6-Oxotetradecanoic acid is derived from myristic acid, which is a saturated fatty acid commonly found in nutmeg and palm oil. It belongs to the class of fatty acids and specifically falls under the category of ketone fatty acids due to the presence of a ketone group in its molecular structure.
The synthesis of 6-oxotetradecanoic acid can be achieved through several methods, primarily involving the oxidation of myristic acid. The following methods are commonly employed:
The molecular formula for 6-oxotetradecanoic acid is , with a molecular weight of approximately 242.35 g/mol.
InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17)
CCCCC(=O)CCCCCCCCC(=O)O
The presence of both the ketone and carboxylic groups makes this compound versatile in chemical reactions, allowing it to participate in various biochemical pathways.
6-Oxotetradecanoic acid is involved in several chemical reactions:
These reactions underscore the compound's reactivity profile and its potential utility in organic synthesis.
The mechanism of action for 6-oxotetradecanoic acid involves its interaction with various biochemical pathways:
6-Oxotetradecanoic acid has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2